![molecular formula C10H11NO5 B4010448 [(2,4-dimethoxyphenyl)amino](oxo)acetic acid](/img/structure/B4010448.png)
[(2,4-dimethoxyphenyl)amino](oxo)acetic acid
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes including reactions such as the Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions. Optimal synthesis conditions are determined by analyzing the reaction mechanism, which facilitates the production of the target compound with good yield and purity. The starting materials for these syntheses are usually easily obtainable, and the procedures are designed to avoid the use of extremely hazardous reagents, making the synthesis more suitable for industrial production (Ma Guan-jun, 2009).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray diffraction and NMR are frequently used to confirm the structure of synthesized compounds. Studies on similar molecules have revealed the presence of hydrogen bonding, which can extend the molecule into a one-dimensional polymer or result in the formation of cyclic hydrogen-bonded motifs, depending on the specific functional groups present (K. Byriel et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of (2,4-dimethoxyphenyl)aminoacetic acid and its analogs can be influenced by the presence of substituents on the aromatic ring and the nature of the functional groups attached. Studies have shown that the introduction of certain substituents can enhance the molecule's reactivity towards specific reactions, such as the formation of cocrystals or complexes with metals, which is of interest in the development of new materials or pharmaceuticals (Graham Smith et al., 1991).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding how a compound behaves under different conditions. For instance, the synthesis and characterization of compounds similar to (2,4-dimethoxyphenyl)aminoacetic acid have included analyses of their crystal structures, which are stabilized by intermolecular hydrogen bonds, forming three-dimensional networks. These structural details can influence the compound's solubility and melting point, which are important parameters for its application in various fields (B. Hachuła et al., 2008).
Chemical Properties Analysis
The chemical properties of (2,4-dimethoxyphenyl)aminoacetic acid, such as acidity, basicity, and reactivity towards various chemical agents, are determined by its functional groups. The presence of the amino and oxo groups, along with the dimethoxy substituents on the aromatic ring, plays a significant role in its chemical behavior. These groups can participate in hydrogen bonding, affect the compound's electron distribution, and influence its reactivity in chemical reactions (C. Bell, D. Dhas, 2019).
properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-6-3-4-7(8(5-6)16-2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXVANXBNOFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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